

# Spectroscopic Profile of Methoxyeugenol 4-O-rutinoside: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methoxyeugenol 4-O-rutinoside*

Cat. No.: *B11936136*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methoxyeugenol 4-O-rutinoside**. Due to the limited availability of directly published complete datasets for this specific compound, this guide presents a detailed analysis based on the spectroscopic data of its constituent moieties: the methoxyeugenol aglycone (4-allyl-2,6-dimethoxyphenol) and the rutinoside sugar unit. This approach, common in the structural elucidation of novel natural products, allows for a robust prediction and interpretation of the spectroscopic profile of the target molecule.

## Predicted Spectroscopic Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Methoxyeugenol 4-O-rutinoside**. These predictions are derived from the analysis of structurally similar compounds, including 4-allyl-2,6-dimethoxyphenol, and various flavonoid rutinosides.

### $^1\text{H}$ NMR (500 MHz, $\text{CD}_3\text{OD}$ ) and $^{13}\text{C}$ NMR (125 MHz, $\text{CD}_3\text{OD}$ ) Data

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **Methoxyeugenol 4-O-rutinoside**

Position	Predicted $\delta C$ (ppm)	Predicted $\delta H$ (ppm, mult., J in Hz)
Aglycone Moiety		
1	133.5	-
2	105.0	6.70 (s)
3	154.5	-
4	136.0	-
5	154.5	-
6	105.0	6.70 (s)
7	40.5	3.35 (d, J = 6.5 Hz)
8	138.0	5.95 (m)
9	116.0	5.10 (m)
3-OCH <sub>3</sub>	56.5	3.85 (s)
5-OCH <sub>3</sub>	56.5	3.85 (s)
Rutinoside Moiety		
Glucose		
1'	102.5	4.90 (d, J = 7.5 Hz)
2'	75.0	3.50 (m)
3'	78.0	3.45 (m)
4'	71.5	3.35 (m)
5'	78.5	3.40 (m)
6'	68.0	3.75 (m), 3.90 (m)
Rhamnose		
1''	102.0	4.55 (d, J = 1.5 Hz)
2''	72.0	3.80 (m)

3"	72.5	3.65 (m)
4"	74.0	3.30 (m)
5"	70.0	3.55 (m)
6"	18.0	1.15 (d, J = 6.0 Hz)

Chemical shifts are referenced to residual solvent signals. Assignments are based on data from analogous compounds and expected glycosylation shifts.

## Mass Spectrometry (MS) Data

Table 2: Predicted Mass Spectrometry Data for **Methoxyeugenol 4-O-rutinoside**

Ionization Mode	Predicted [M+H] <sup>+</sup>	Predicted [M+Na] <sup>+</sup>	Key Fragment Ions (m/z)	Fragmentation Pathway
ESI-Positive	515.22	537.20	353.17, 195.09	Loss of rhamnose, followed by loss of glucose to yield the aglycone.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented. These protocols are standard for the analysis of natural product glycosides.

### NMR Spectroscopy

**Sample Preparation:** Approximately 5-10 mg of purified **Methoxyeugenol 4-O-rutinoside** is dissolved in 0.6 mL of deuterated methanol (CD<sub>3</sub>OD). The solution is then transferred to a 5 mm NMR tube.

**Instrumentation:** A 500 MHz NMR spectrometer equipped with a cryoprobe is used for data acquisition.

### 1D NMR Spectra:

- $^1\text{H}$  NMR: A standard proton experiment is performed with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are accumulated for a high signal-to-noise ratio.
- $^{13}\text{C}$  NMR: A proton-decoupled carbon experiment is conducted with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Due to the low natural abundance of  $^{13}\text{C}$ , 1024 or more scans are typically required.

### 2D NMR Spectra:

- COSY (Correlation Spectroscopy): To establish proton-proton correlations, a gradient-enhanced COSY experiment is run.
- HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations, a gradient-enhanced HSQC experiment is performed.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting the aglycone and the rutinoside moiety, a gradient-enhanced HMBC experiment is conducted. The HMBC spectrum is expected to show a key correlation between the anomeric proton of the glucose unit (H-1') and the carbon of the aglycone at the linkage position (C-4).

## Mass Spectrometry

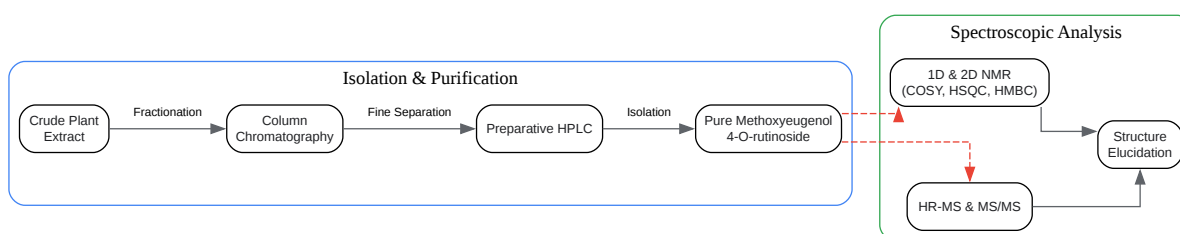
**Instrumentation:** A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with an electrospray ionization (ESI) source is used.

### Analysis Conditions:

- Ionization Mode: Positive ion mode is typically used for this class of compounds.
- Mass Range: A scan range of  $m/z$  100-1000 is appropriate.
- Collision Energy: For fragmentation studies (MS/MS), a collision energy ramp (e.g., 10-40 eV) is applied to induce fragmentation and observe the characteristic loss of the sugar moieties.

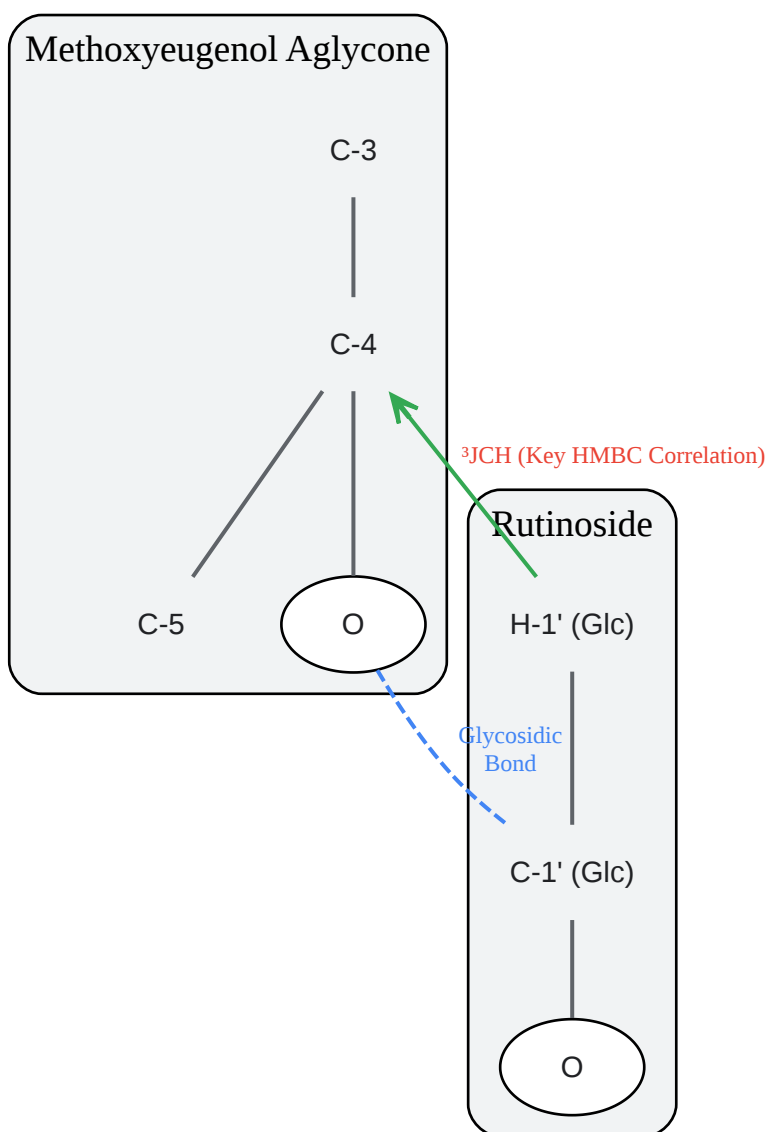
## Visualization of Structural Relationships

The following diagrams illustrate the logical relationships in the structural elucidation of **Methoxyeugenol 4-O-rutinoside**.



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for the isolation and structural elucidation of **Methoxyeugenol 4-O-rutinoside**.



[Click to download full resolution via product page](#)

**Caption:** Key HMBC correlation confirming the glycosidic linkage in **Methoxyeugenol 4-O-rutinoside**.

- To cite this document: BenchChem. [Spectroscopic Profile of Methoxyeugenol 4-O-rutinoside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11936136#spectroscopic-data-nmr-ms-for-methoxyeugenol-4-o-rutinoside\]](https://www.benchchem.com/product/b11936136#spectroscopic-data-nmr-ms-for-methoxyeugenol-4-o-rutinoside)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)